

An In-depth Technical Guide on the Toxicology Profile of Desmethyl Piroxicam

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Desmethyl piroxicam*

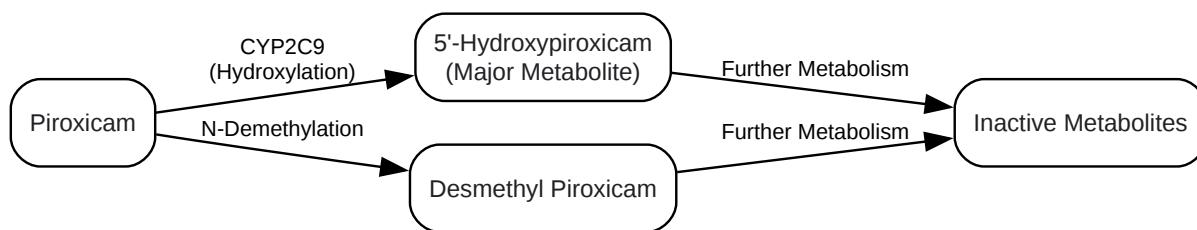
Cat. No.: B564833

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and comprehensive toxicological data for **Desmethyl piroxicam**, a metabolite of the non-steroidal anti-inflammatory drug (NSAID) piroxicam, is limited in publicly available literature. This guide provides a detailed overview of the known toxicology of the parent compound, piroxicam, and discusses the potential toxicological profile of **Desmethyl piroxicam** in the context of its metabolic origin. The information presented herein is intended for research and informational purposes only.

Executive Summary


Piroxicam is a widely used NSAID with a well-documented toxicological profile characterized by gastrointestinal, renal, and hepatic adverse effects. Its metabolism, primarily mediated by the cytochrome P450 enzyme CYP2C9, results in the formation of several metabolites, including **Desmethyl piroxicam**. While the toxicological properties of piroxicam have been extensively studied, specific data on the safety profile of **Desmethyl piroxicam** remains largely unavailable. This document synthesizes the existing knowledge on piroxicam's toxicology and metabolism to infer a potential toxicological profile for **Desmethyl piroxicam**. The primary mechanism of piroxicam-induced toxicity is linked to the inhibition of prostaglandin synthesis, and it is hypothesized that its metabolites may also contribute to adverse effects, particularly hepatotoxicity, through the formation of reactive intermediates.

Introduction to Piroxicam and its Metabolism

Piroxicam is a non-selective cyclooxygenase (COX) inhibitor, exerting its anti-inflammatory, analgesic, and antipyretic effects by blocking the synthesis of prostaglandins. The metabolism of piroxicam is a critical determinant of its efficacy and toxicity.

Metabolic Pathways of Piroxicam

Piroxicam undergoes extensive hepatic metabolism. The major metabolic pathways include hydroxylation of the pyridyl ring to form 5'-hydroxypiroxicam, which is the principal metabolite, and N-demethylation of the benzothiazine nitrogen to yield **Desmethyl piroxicam**. Other minor metabolic routes have also been identified. These metabolic transformations are primarily catalyzed by the CYP2C9 enzyme. Individuals with genetic variations in CYP2C9 that lead to poor metabolism may have increased plasma concentrations of piroxicam, potentially increasing the risk of toxicity.^[1]

[Click to download full resolution via product page](#)

Caption: Metabolic pathway of Piroxicam.

Toxicology Profile of Piroxicam

The toxicological profile of piroxicam has been established through extensive preclinical and clinical studies. The primary target organs for toxicity are the gastrointestinal tract, kidneys, and liver.

Acute Toxicity

Acute toxicity studies in various animal species have demonstrated a range of lethal doses (LD50) for piroxicam, indicating moderate to high toxicity upon acute exposure.

Species	Route of Administration	LD50 (mg/kg)	Reference
Mouse	Oral	259.4 ± 51.9	[2]
Rat	Oral	259.4 ± 69.6	[2]
Rabbit	Oral	707.5 ± 130.8	[2]
Cat	Oral	437.5 ± 128.1	[2]
Guinea Pig	Oral	218.7 ± 64.1	[2]
Monkey	Oral	733.3 ± 83.3	[2]
Broiler	Oral	285.3 ± 62.5	[2]
Hen	Oral	638.3 ± 115.4	[2]
Turkey	Oral	707.5 ± 130.8	[2]
Pigeon	Oral	375 ± 55.9	[2]
Duck	Oral	311.3 ± 46.6	[2]

Note: No direct acute toxicity data for **Desmethyl piroxicam** is available.

Gastrointestinal Toxicity

The most common adverse effects of piroxicam are gastrointestinal in nature, ranging from dyspepsia to more severe complications like ulceration, bleeding, and perforation.[\[3\]](#)[\[4\]](#) This is a class effect of NSAIDs, resulting from the inhibition of COX-1, which is crucial for maintaining the integrity of the gastric mucosa.

Renal Toxicity

Piroxicam can induce renal toxicity, particularly in patients with pre-existing renal impairment or those who are volume-depleted. The mechanism involves the inhibition of prostaglandin synthesis, which plays a vital role in regulating renal blood flow and glomerular filtration.

Hepatotoxicity

Hepatotoxicity is a less common but potentially serious adverse effect of piroxicam.^[3] The mechanism of piroxicam-induced liver injury is not fully understood but is thought to involve the formation of toxic metabolic intermediates.^{[3][5]} Studies have suggested that the production of reactive metabolites, particularly 5-hydroxy piroxicam, may lead to direct cytotoxicity and oxidative stress in hepatocytes.^[6] While the role of **Desmethyl piroxicam** in hepatotoxicity has not been specifically investigated, it is plausible that its formation could also contribute to the overall metabolic burden on the liver.

Reproductive and Developmental Toxicity

Studies in rats have shown that high doses of piroxicam can affect parturition, leading to prolonged labor, reduced live births, and increased fetal mortality.^[7]

Inferred Toxicology Profile of Desmethyl Piroxicam

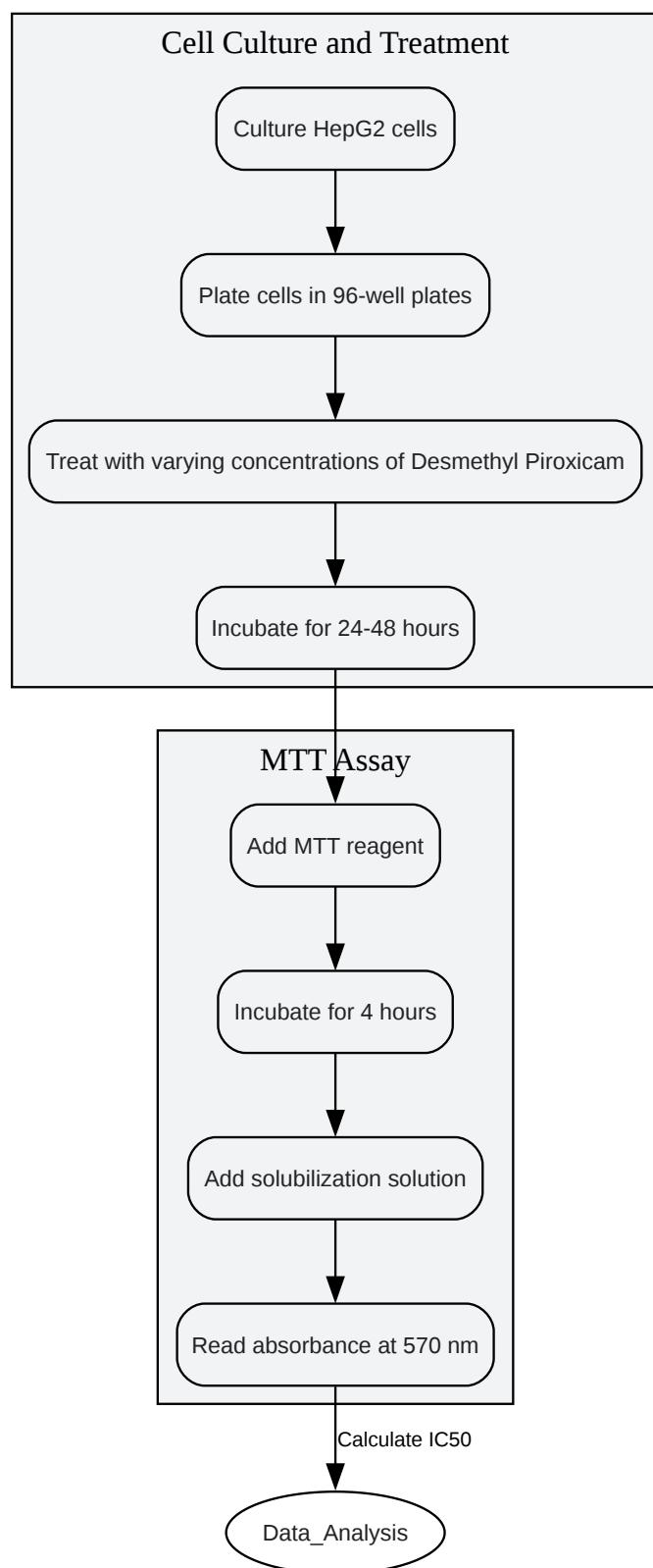
In the absence of direct toxicological data, the safety profile of **Desmethyl piroxicam** can be inferred based on its chemical structure and its role as a metabolite of piroxicam.

General Toxicity

As a metabolite, the systemic exposure to **Desmethyl piroxicam** is expected to be lower than that of the parent drug, piroxicam. However, its toxic potential cannot be disregarded. The N-demethylation pathway, which produces **Desmethyl piroxicam**, could potentially lead to the formation of reactive intermediates, especially if further metabolized.

Genotoxicity and Carcinogenicity

There is no available data on the genotoxic or carcinogenic potential of **Desmethyl piroxicam**. For the parent compound, piroxicam, a safety data sheet indicates that it is not classified as a germ cell mutagen or a carcinogen.

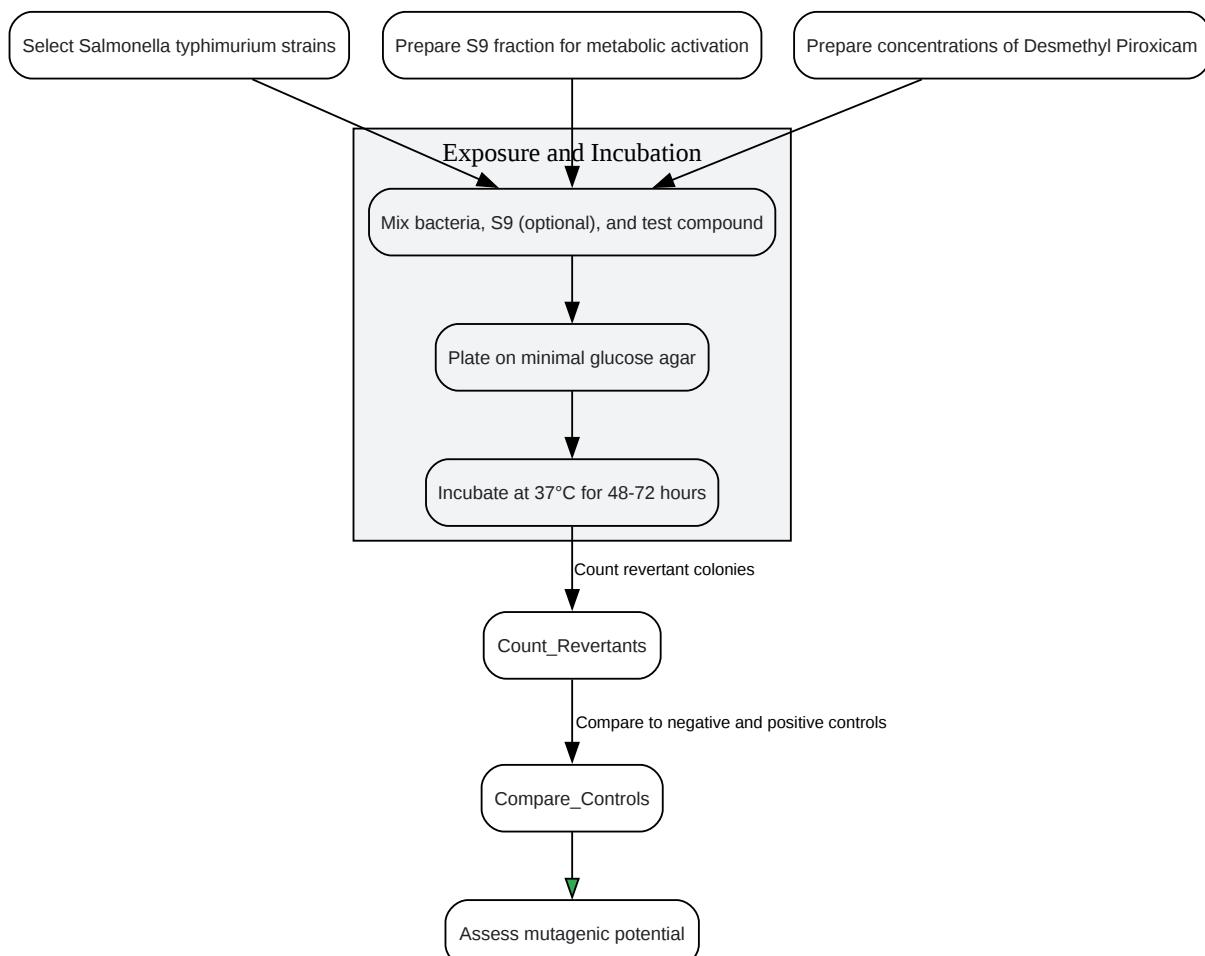

Potential for Hepatotoxicity

Given that piroxicam-induced hepatotoxicity is believed to be mediated by metabolic activation, **Desmethyl piroxicam** could be a contributor. Further in vitro studies using human liver microsomes or hepatocytes would be necessary to evaluate the potential of **Desmethyl piroxicam** to cause cytotoxicity or form reactive adducts.

Experimental Protocols for Toxicological Assessment

To definitively determine the toxicology profile of **Desmethyl piroxicam**, a series of in vitro and in vivo studies would be required. The following outlines hypothetical experimental protocols based on standard toxicological testing guidelines.

In Vitro Cytotoxicity Assay


[Click to download full resolution via product page](#)

Caption: Workflow for in vitro cytotoxicity assessment.

Methodology:

- Cell Culture: Human hepatoma (HepG2) cells are cultured in appropriate media.
- Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of **Desmethyl piroxicam** for 24 to 48 hours.
- MTT Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
- Data Analysis: The concentration of **Desmethyl piroxicam** that causes a 50% reduction in cell viability (IC₅₀) is calculated.

Ames Test for Genotoxicity

[Click to download full resolution via product page](#)

Caption: Workflow for the Ames bacterial reverse mutation test.

Methodology:

- Bacterial Strains: Histidine-dependent strains of *Salmonella typhimurium* are used.

- Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver).
- Exposure: Bacteria are exposed to various concentrations of **Desmethyl piroxicam**.
- Scoring: The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in revertants indicates mutagenic potential.

Conclusion and Future Directions

The toxicology profile of **Desmethyl piroxicam** is largely unknown and represents a significant data gap in the overall safety assessment of piroxicam. While inferences can be drawn from the well-established toxicology of the parent compound, dedicated studies are imperative to fully characterize the safety of this metabolite. Future research should focus on in vitro assessments of cytotoxicity, genotoxicity, and metabolic stability of **Desmethyl piroxicam**. Should these in vitro studies raise concerns, further in vivo toxicity studies in animal models would be warranted. A comprehensive understanding of the toxicological properties of all major metabolites is crucial for a complete risk assessment of any pharmaceutical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [m.youtube.com](https://www.youtube.com) [m.youtube.com]
- 2. [asianpubs.org](https://www.asianpubs.org) [asianpubs.org]
- 3. [Piroxicam - LiverTox - NCBI Bookshelf](https://pubchem.ncbi.nlm.nih.gov/compound/100-02-0) [ncbi.nlm.nih.gov]
- 4. [gov.uk](https://www.gov.uk) [gov.uk]
- 5. [biomedres.us](https://www.biomedres.us) [biomedres.us]
- 6. [Mechanisms Involved in Toxicity of Liver Caused by Piroxicam in Mice and Protective Effects of Leaf Extract of Hibiscus rosa-sinensis L - PMC](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5318710/) [pmc.ncbi.nlm.nih.gov]

- 7. Piroxicam: Pharmacokinetics, Mechanism of Action and Toxicology Studies_Chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Toxicology Profile of Desmethyl Piroxicam]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b564833#toxicology-profile-of-desmethyl-piroxicam]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com